1,5-Bis-(2-thienyl)-1,4-pentadien-3-one
Overview
Description
Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .
Synthesis Analysis
Chalcones are usually synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde and an aromatic ketone . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .Molecular Structure Analysis
The molecular structure of chalcones generally consists of two aromatic rings (A and B) which are connected by a three-carbon α,β-unsaturated carbonyl system .Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the presence of reactive α,β-unsaturated carbonyl system. They can act as precursors for the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones depend on the nature of the substituent on the aromatic rings. For example, the introduction of electron-donating groups can increase the reactivity of the chalcone .Scientific Research Applications
Palladium Nanoparticle Catalysts
1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilizes palladium(0) nanoparticles, which are efficient in catalyzing Suzuki cross-couplings and Heck reactions under specific conditions. This makes them valuable in organic synthesis and materials science (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Curcumin-Type Derivatives
The compound has been used in synthesizing curcumin-type derivatives, which are significant in pharmaceutical and medicinal chemistry research. These derivatives are synthesized from aromatic aldehydes and ketones and have potential applications in drug development (Guo Ya-nin, 2013).
Photochemical Reactions
It's involved in [2 + 2] photochemical reactions, particularly in the context of crystal engineering and solid-state chemistry. This has implications for developing materials with specific optical properties (Santra & Biradha, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, like 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one, has been studied for understanding molecular interactions and conformational dynamics, important in materials and pharmaceutical chemistry (Gudennavar, Gudennavar, & Dhanya, 2014).
Photochromic Reactions
Derivatives of the compound undergo reversible photochromic reactions in certain phases, which is crucial in the development of smart materials and sensors (Irie, Lifka, Kobatake, & Kato, 2000).
Ultrasound-Assisted Synthesis
The synthesis of 1,5-bis-(4-nitroaryl)-1,4-pentadien-3-one under ultrasound irradiation highlights advanced methods in chemical synthesis that could be more efficient than conventional methods (Xionghui Wei, 2006).
Anticancer Agents
Some derivatives of this compound, particularly 1,5-diheteroaryl-1,4-pentadien-3-ones, have been studied for their potential as anticancer agents. This research is crucial in drug discovery and pharmacology (Wang et al., 2015).
Electrochemical Applications
The compound has applications in the development of electrochromic conducting polymers, relevant in battery technology and electronic device development (Sotzing, Reynolds, & Steel, 1996).
Antibacterial Activity
1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadien-3-one has been screened for its potential antibacterial properties, indicating its significance in microbiology and pharmaceutical research (Purwanggana, Mumpuni, & Mulatsari, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1E,4E)-1,5-dithiophen-2-ylpenta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLDEULFZPGROA-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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